

1-Methyl-4-(trifluoromethoxy)benzene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-4-(trifluoromethoxy)benzene
Cat. No.:	B1334202

[Get Quote](#)

An In-Depth Technical Guide to **1-Methyl-4-(trifluoromethoxy)benzene**

Abstract

This technical guide provides a comprehensive overview of **1-methyl-4-(trifluoromethoxy)benzene** (CAS No. 706-27-4), a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. This document will detail its core physicochemical properties, common synthetic pathways with mechanistic insights, and its strategic applications, particularly in drug development. The guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile chemical building block.

Compound Identification and Structure

1-Methyl-4-(trifluoromethoxy)benzene, also commonly known as 4-(trifluoromethoxy)toluene, is an organic compound featuring a toluene backbone substituted with a trifluoromethoxy group at the para-position.^[1]

- IUPAC Name: **1-Methyl-4-(trifluoromethoxy)benzene**^[2]
- CAS Number: 706-27-4^[1]
- Molecular Formula: C₈H₇F₃O^[1]

- Synonyms: 4-(Trifluoromethoxy)toluene, 4-Methyl-alpha,alpha,alpha-trifluoroanisole, p-Tolyloxytrifluoromethane[1]

Molecular Structure:

Caption: Chemical structure of **1-Methyl-4-(trifluoromethoxy)benzene**.

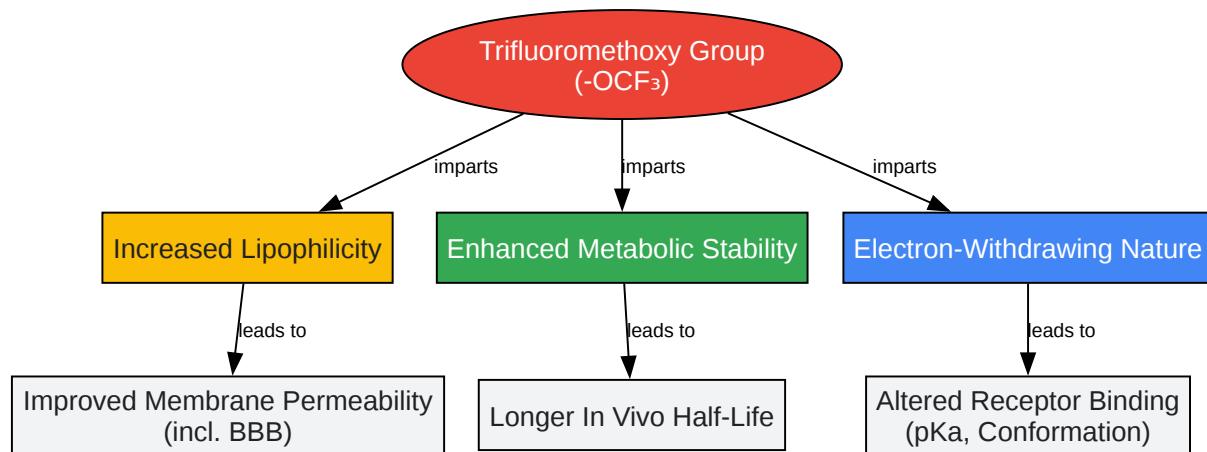
Physicochemical Properties

The trifluoromethoxy group significantly influences the physical and chemical properties of the parent toluene molecule, imparting increased lipophilicity and metabolic stability. The quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Weight	176.14 g/mol	[1][3]
Appearance	Colorless Liquid	[1]
Boiling Point	129-130 °C	[4][5]
Density	1.144 g/mL at 25 °C	[4][5]
Refractive Index (n _{20/D})	1.426	[4][5]
InChI Key	JUXFXYQUXNXVAA- UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Insights

The synthesis of aryl trifluoromethyl ethers like **1-methyl-4-(trifluoromethoxy)benzene** is a non-trivial process that has seen significant methodological development. A common and industrially relevant approach involves a two-step chlorination/fluorination sequence starting from the corresponding phenol, in this case, p-cresol.


Experimental Protocol: Two-Step Synthesis from p-Cresol

Step 1: Trichloromethylation of p-Cresol

- Rationale: The initial step involves converting the phenolic hydroxyl group into a trichloromethoxy group. This is often achieved by reaction with carbon tetrachloride in the presence of a base or via an intermediate such as a chlorothionoformate.
- Procedure:
 - To a solution of p-cresol in a suitable solvent (e.g., tetrachloroethane), add a chlorinating agent like phosgene or a precursor.
 - The reaction is typically performed under inert atmosphere and may require elevated temperatures.
 - The resulting intermediate, 1-methyl-4-(trichloromethoxy)benzene, is then isolated after an aqueous workup and solvent removal.[6]

Step 2: Fluorination of 1-Methyl-4-(trichloromethoxy)benzene

- Rationale: The trichloromethyl group is highly susceptible to nucleophilic fluoride exchange. Strong fluorinating agents are required to replace all three chlorine atoms with fluorine.
- Procedure:
 - The crude 1-methyl-4-(trichloromethoxy)benzene is treated with a fluorinating agent, such as antimony trifluoride (SbF_3) with a catalytic amount of antimony pentachloride ($SbCl_5$) or anhydrous hydrogen fluoride (HF).[6][7]
 - This reaction is highly exothermic and is conducted in a pressure-rated vessel (autoclave) at elevated temperatures (e.g., 80°C).[6]
 - Upon completion, the reaction mixture is carefully vented, and the crude product is purified by distillation to yield **1-methyl-4-(trifluoromethoxy)benzene**.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-4-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- To cite this document: BenchChem. [1-Methyl-4-(trifluoromethoxy)benzene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334202#1-methyl-4-trifluoromethoxy-benzene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com